molecular formula C12H15BrO B1517335 1-Bromo-3-(cyclohexyloxy)benzene CAS No. 37631-06-4

1-Bromo-3-(cyclohexyloxy)benzene

Cat. No. B1517335
CAS RN: 37631-06-4
M. Wt: 255.15 g/mol
InChI Key: QCJOPZDBOHXVJO-UHFFFAOYSA-N
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Description

“1-Bromo-3-(cyclohexyloxy)benzene”, also known as BCHOB, is an organic compound with the molecular formula C12H15BrO. It has a molecular weight of 255.15 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a cyclohexyloxy group attached to it . The exact 3D structure can be computed using specialized software .

Scientific Research Applications

  • Catalytic Selectivity in Benzene Hydrogenation : A study explored the effects of Pt nanoparticle shapes (cubic and cuboctahedral) on the selectivity of benzene hydrogenation. It was observed that the product molecules formed (cyclohexane and cyclohexene) varied with the shape of the nanoparticles, highlighting the importance of catalyst geometry in chemical reactions (Bratlie et al., 2007).

  • Synthesis of Carbon Nanocages : Research into the synthesis of all-benzene carbon nanocages, which are seen as junction units of branched carbon nanotubes, demonstrated a stepwise assembly of L-shaped units and three-way units. This process involved cross-coupling and homocoupling, resulting in carbon nanocages with unique properties such as high fluorescence quantum yield, making them potentially useful in various applications (Matsui et al., 2013).

  • Benzene Ring Synthesis and Dehydrogenation : A study on the synthesis of benzene rings through thermal retrocycloaddition of a benzene ring to a trialkyne provided insight into the interconversion of cyclic hydrocarbons. This research revealed new approaches to producing benzene rings, which is fundamental in organic chemistry (Diercks & Vollhardt, 1986).

  • Cyclization Reactions : A study on the reactions of 1-bromo-6-(2-hydroxyethoxy)cyclohexene with potassium t-butoxide led to the formation of various products, demonstrating the complexity and versatility of cyclization reactions in organic synthesis (Bottini et al., 1972).

  • Microwave-Assisted Cyclization : Research on the cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates using microwave irradiation in the presence of K2CO3 was studied. This method showcases a modern approach to cyclization, yielding various compounds efficiently (Dao et al., 2018).

Mechanism of Action

properties

IUPAC Name

1-bromo-3-cyclohexyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJOPZDBOHXVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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